molecular formula C12H12O2SSe B14549730 {[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}acetic acid CAS No. 61776-16-7

{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}acetic acid

Cat. No.: B14549730
CAS No.: 61776-16-7
M. Wt: 299.26 g/mol
InChI Key: HUWLSEHOEPKGFM-UHFFFAOYSA-N
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Description

{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}acetic acid is a chemical compound that features a unique combination of selenium and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}acetic acid typically involves the reaction of 1-benzoselenophen-2-yl ethyl halide with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioglycolic acid acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The selenium atom can be reduced to form selenides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or selenium atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique selenium and sulfur atoms make it a candidate for studying enzyme interactions and biological pathways involving these elements.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}acetic acid involves its interaction with molecular targets through its selenium and sulfur atoms. These atoms can form bonds with various biological molecules, potentially affecting enzyme activity and cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {[2-(1-Benzofuran-2-yl)ethyl]sulfanyl}acetic acid: Similar structure but with an oxygen atom instead of selenium.

    {[2-(1-Benzothiophen-2-yl)ethyl]sulfanyl}acetic acid: Similar structure but with a sulfur atom instead of selenium.

Uniqueness

{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}acetic acid is unique due to the presence of selenium, which imparts different chemical and biological properties compared to its oxygen and sulfur analogs. Selenium-containing compounds often exhibit distinct reactivity and biological activity, making this compound particularly interesting for research and development.

Properties

CAS No.

61776-16-7

Molecular Formula

C12H12O2SSe

Molecular Weight

299.26 g/mol

IUPAC Name

2-[2-(1-benzoselenophen-2-yl)ethylsulfanyl]acetic acid

InChI

InChI=1S/C12H12O2SSe/c13-12(14)8-15-6-5-10-7-9-3-1-2-4-11(9)16-10/h1-4,7H,5-6,8H2,(H,13,14)

InChI Key

HUWLSEHOEPKGFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C([Se]2)CCSCC(=O)O

Origin of Product

United States

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